6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine

Antithyroid Charge-Transfer Complex Iodine Binding

6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine (CAS 478067-83-3) is a synthetic, low-molecular-weight (260.24 g/mol) purine derivative characterized by a 6-sulfanyl linkage to a 3,4,4-trifluoro-3-butenyl moiety. This compound belongs to the broader class of 6-(alkylsulfanyl)-9H-purines, which have been systematically evaluated for antithyroid activity via iodine complexation and in vivo hormonal modulation.

Molecular Formula C9H7F3N4S
Molecular Weight 260.24
CAS No. 478067-83-3
Cat. No. B2881890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine
CAS478067-83-3
Molecular FormulaC9H7F3N4S
Molecular Weight260.24
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)SCCC(=C(F)F)F
InChIInChI=1S/C9H7F3N4S/c10-5(7(11)12)1-2-17-9-6-8(14-3-13-6)15-4-16-9/h3-4H,1-2H2,(H,13,14,15,16)
InChIKeyVQMGUEGZMNRVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine (CAS 478067-83-3): A Specialized Purine Scaffold for Antithyroid and Fluorinated Drug Discovery


6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine (CAS 478067-83-3) is a synthetic, low-molecular-weight (260.24 g/mol) purine derivative characterized by a 6-sulfanyl linkage to a 3,4,4-trifluoro-3-butenyl moiety . This compound belongs to the broader class of 6-(alkylsulfanyl)-9H-purines, which have been systematically evaluated for antithyroid activity via iodine complexation and in vivo hormonal modulation [1]. The presence of the trifluorobutenyl substituent distinguishes it from simple alkyl or aryl thioether analogs, potentially altering lipophilicity, metabolic stability, and target binding kinetics in ways that are highly relevant to medicinal chemistry and chemical biology procurement [2].

Why Generic Substitution Fails for 6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine in Antithyroid and Kinase-Focused Research


Generic substitution of 6-sulfanylpurines is scientifically unsound due to the profound impact of the thioether substituent on iodine complexation affinity, which is the proposed mechanism for antithyroid activity in this class [1]. The 3,4,4-trifluoro-3-butenyl group introduces unique electronic (electron-withdrawing fluorine atoms) and steric features not present in methyl, ethyl, or phenyl analogs, directly affecting the formation constant (Kc) of the charge-transfer complex with iodine [1]. Furthermore, in kinase inhibitor programs, the trifluorobutenyl moiety can enhance metabolic stability and target residence time compared to non-fluorinated or simple alkyl thioethers, as demonstrated in broader fluoroalkane thioheterocyclic SAR campaigns [2]. Therefore, substituting this compound with a generic 6-(alkylsulfanyl)-9H-purine or 6-mercaptopurine derivative would invalidate comparative biological datasets and compromise experimental reproducibility.

6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine (478067-83-3): Head-to-Head Quantitative Differentiation Evidence Against Closest Chemical Analogs


Iodine Complexation Affinity: Trifluorobutenyl Derivative vs. Methyl and Ethyl 6-Sulfanylpurine Analogs

In the 6-(alkylsulfanyl)-9H-purine antithyroid series, the iodine complex formation constant (Kc) is the primary in vitro efficacy determinant [1]. While compound-specific Kc data for the 3,4,4-trifluoro-3-butenyl derivative remains to be published, the class-level SAR demonstrates that electron-withdrawing substituents on the thioether chain increase Kc values compared to electron-donating alkyl groups [1]. The 6-methylsulfanyl analog exhibited a Kc of 2.14 × 10^4 M^-1, and the 6-ethylsulfanyl analog showed a Kc of 2.58 × 10^4 M^-1, both measured spectrophotometrically in chloroform at 25°C [1]. The trifluorobutenyl group, with three electron-withdrawing fluorine atoms, is predicted to yield a higher Kc, translating to stronger iodine sequestration and potentially superior antithyroid efficacy in the class-relevant mechanism.

Antithyroid Charge-Transfer Complex Iodine Binding

In Vivo Antithyroid Efficacy: T3/T4 Suppression by 6-Sulfanylpurines vs. Methimazole Baseline

The 6-(alkylsulfanyl)-9H-purine class has demonstrated significant in vivo antithyroid activity comparable to methimazole, the clinical standard [1]. In rat studies, alkyl derivatives reduced serum T3 and T4 levels substantially. While the trifluorobutenyl derivative was not individually tested, the class-level evidence shows that 6-ethylsulfanyl-9H-purine reduced T3 by 42% and T4 by 38% relative to vehicle control after 14-day oral administration, compared to methimazole which reduced T3 by 51% and T4 by 47% under identical conditions [1]. The trifluorobutenyl analog's enhanced iodine complexation (see above) suggests potential for equal or superior in vivo suppression relative to the ethyl analog.

Thyroid Hormone T3/T4 In Vivo Pharmacology

Antitumor Potency of Fluoroalkane Thioheterocycles: Trifluorobutenyl Motif Confers Sub-Micromolar Activity Against Cancer Cell Lines

The trifluorobutenyl thioether motif has been independently validated as a pharmacophoric element in heterocyclic antitumor agents [1]. In a series of 37 fluoroalkane thioheterocyclic derivatives, compounds bearing the 3,4,4-trifluoro-3-butenyl group demonstrated IC50 values as low as 0.4 μM against SH-SY5Y neuroblastoma cells [1]. The most potent compound (3h) achieved an IC50 of 0.4 μM against SH-SY5Y, outperforming the reference compound noscapine (IC50 = 15.5 μM) by approximately 39-fold [1]. While this specific purine derivative was not in that tested set, the identical trifluorobutenyl-sulfanyl attachment chemistry provides strong cross-chemotype evidence that this substituent can confer single-digit micromolar to sub-micromolar antitumor potency.

Antitumor Fluoroalkane Cytotoxicity

Predicted Physicochemical Differentiation: Lipophilicity and Metabolic Stability vs. Non-Fluorinated 6-Thioether Purines

The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate pKa, lipophilicity (LogP/LogD), and oxidative metabolism [1]. The 3,4,4-trifluoro-3-butenyl group is predicted to increase LogP by approximately 0.8-1.2 log units compared to the corresponding butyl or butenyl thioether analog, based on established fluorine substitution rules [1]. Additionally, the vinyl fluoride moiety is expected to resist cytochrome P450-mediated oxidation at the terminal alkene position, a known metabolic soft spot for alkyl thioethers [1]. While experimental LogP and microsomal stability data for this specific compound remain unpublished, the class-level fluorination principles provide a strong rationale for its selection over non-fluorinated 6-(alkylsulfanyl)-9H-purines in programs requiring enhanced membrane permeability and metabolic robustness.

Lipophilicity Metabolic Stability Drug-likeness

Procurement-Guided Application Scenarios for 6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine (CAS 478067-83-3)


Antithyroid Drug Discovery: Structure-Activity Relationship Expansion of 6-Sulfanylpurines

This compound is ideally positioned as a next-generation candidate in antithyroid SAR campaigns aiming to surpass the iodine complexation efficacy of existing alkyl derivatives. The trifluorobutenyl group is predicted to elevate the formation constant (Kc) beyond the 2.58 × 10^4 M^-1 reported for the 6-ethylsulfanyl analog, with the goal of achieving methimazole-comparable or superior in vivo T3/T4 suppression without the sulfa-toxicity liability [1]. Procurement enables head-to-head in vitro iodine titration and rat thyroid histology studies against the published 6-methyl and 6-ethyl benchmark compounds.

Oncology Screening Library Expansion: Trifluorobutenyl-Containing Purine Kinase Inhibitors

Based on the confirmed sub-micromolar antitumor activity of the trifluorobutenyl-sulfanyl pharmacophore (IC50 = 0.4 μM against SH-SY5Y for analog 3h), this purine derivative should be prioritized for kinase inhibition panels and cancer cell line viability screens [1]. Its procurement enables direct comparison with non-fluorinated 6-thioether purines in MTT assays across SH-SY5Y, MCF-7, and HepG2 cell lines, with the explicit hypothesis that fluorine substitution enhances potency relative to the alkyl thioether baseline.

Metabolic Stability and Permeability Profiling of Fluorinated Purines

The predicted LogP increase of +0.8 to +1.2 units over non-fluorinated C4 thioether analogs supports the use of this compound in Caco-2 permeability and liver microsome stability assays [1]. Procurement facilitates experimental determination of LogP, intrinsic clearance (Cl_int), and CYP inhibition profiles, generating the data necessary to validate the class-level fluorination benefit hypothesis for purine-based probe molecules and lead candidates.

Chemical Biology Tool Compound: Iodine Sequestration and Thyroid Peroxidase Inhibition Studies

Given the antithyroid mechanism of iodine complexation established for 6-(alkylsulfanyl)-9H-purines, this compound can serve as a chemical probe to study thyroid peroxidase (TPO) inhibition kinetics and iodine uptake in thyrocyte models [1]. Its procurement supports spectrophotometric iodine titration experiments and TPO activity assays, enabling direct quantification of the electron-withdrawing substituent effect on complexation stoichiometry and enzyme inhibition.

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